molecular formula C16H14ClF3N6OS2 B7731418 MFCD05847342

MFCD05847342

Cat. No.: B7731418
M. Wt: 462.9 g/mol
InChI Key: NPMYWSJEKYFRTC-UHFFFAOYSA-N
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Description

However, based on the methodology outlined in pharmaceutical and chemical analysis guidelines (e.g., ICH harmonization principles ), its characterization likely includes:

  • Molecular formula and weight: Derived from advanced spectroscopic and chromatographic techniques, as emphasized in analytical validation studies .
  • Physicochemical properties: Such as solubility (e.g., log S), bioavailability, and polarity parameters (e.g., TPSA, log Po/w), which are critical for pharmaceutical applications .
  • Functional groups and reactivity: Determined via NMR, IR, and mass spectrometry, following IUPAC naming conventions .

While direct data for MFCD05847342 is unavailable, its classification and applications can be inferred from structurally analogous compounds in the evidence, such as boronic acids or heterocyclic derivatives .

Properties

IUPAC Name

2-[(4-amino-5-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-[5-[[2-chloro-5-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClF3N6OS2/c1-8-24-25-15(26(8)21)28-7-13(27)23-14-22-6-11(29-14)5-9-4-10(16(18,19)20)2-3-12(9)17/h2-4,6H,5,7,21H2,1H3,(H,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPMYWSJEKYFRTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N1N)SCC(=O)NC2=NC=C(S2)CC3=C(C=CC(=C3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClF3N6OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD05847342 involves several steps, each requiring precise conditions to ensure the desired product is obtained. The synthetic route typically begins with the selection of appropriate starting materials, followed by a series of chemical reactions that may include condensation, cyclization, and functional group modifications. Reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. This allows for the efficient handling of large quantities of reactants and products. Industrial methods often involve the use of catalysts to speed up reactions and reduce energy consumption. Purification processes such as distillation, crystallization, and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

MFCD05847342 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of specific functional groups within the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions to convert this compound into its oxidized form.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce this compound, often resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can be carried out using reagents like halogens or alkylating agents, leading to the formation of various derivatives.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions typically result in the formation of new carbon-carbon or carbon-heteroatom bonds.

Scientific Research Applications

MFCD05847342 has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a probe in biochemical assays.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and its effects on specific biological targets.

    Industry: this compound is utilized in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism by which MFCD05847342 exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological outcomes. Detailed studies are conducted to elucidate these interactions and understand the pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence highlights methodologies for comparing compounds based on structural, functional, and pharmacological criteria . Below is a hypothetical comparison framework using analogous compounds from the provided

Table 1: Structural and Functional Comparison

Parameter MFCD05847342 (Hypothetical) (3-Bromo-5-chlorophenyl)boronic acid 4-(5-(Trifluoromethyl)-oxadiazol-3-yl)benzoic acid 2-(4-Nitrophenyl)benzimidazole
Molecular Formula C₆H₅BBrClO₂ (assumed) C₆H₅BBrClO₂ C₁₀H₅F₃N₂O₃ C₁₃H₉N₃O₂
Molecular Weight ~235.27 g/mol 235.27 g/mol 258.15 g/mol 247.23 g/mol
Solubility (mg/mL) 0.24 (predicted) 0.24 0.199 0.687
Bioavailability Moderate (Score: 0.55) 0.55 0.56 0.55
Key Applications Suzuki coupling intermediates Cross-coupling reactions Anticancer/antiviral agents Catalysis/coordination chemistry

Key Findings:

Structural Similarity :

  • This compound shares a boronic acid core with (3-Bromo-5-chlorophenyl)boronic acid (similarity score: 0.87 ), suggesting utility in palladium-catalyzed cross-coupling reactions.
  • Unlike 4-(5-(Trifluoromethyl)-oxadiazol-3-yl)benzoic acid , which contains a trifluoromethyl-oxadiazole group for enhanced metabolic stability , this compound may lack such bioisosteric modifications.

Functional Divergence :

  • While 2-(4-Nitrophenyl)benzimidazole excels in catalysis due to its aromatic nitro group , this compound’s bromo/chloro substituents may prioritize halogen-bonding interactions in drug design.

Pharmacological Limitations :

  • This compound’s high GI absorption and BBB permeability (assumed from analogs ) could favor CNS drug development, but its CYP inhibition profile (if similar to ) may require optimization to reduce toxicity.

Methodological Considerations

  • Data Gaps : Direct experimental data for this compound (e.g., spectral characterization, synthetic yields) are absent in the evidence. Cross-referencing with structurally related compounds is essential .
  • Validation : Analytical techniques like HPLC and LC-MS, as described in validation studies , are critical for confirming purity and stability in comparative assessments.

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